2-Bromoethyl Methanethiosulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

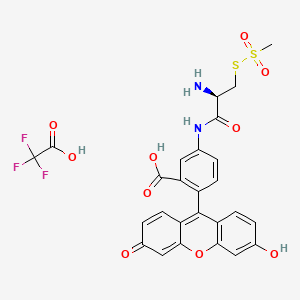

2-Bromoethyl Methanethiosulfonate is a chemical compound with the molecular formula C3H7BrO2S2 and a molecular weight of 219.12 . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of this compound consists of carbon ©, hydrogen (H), bromine (Br), oxygen (O), and sulfur (S) atoms . The exact arrangement of these atoms forms the unique structure of the compound.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, methanethiosulfonate derivatives are known to be used as ligands of the STAT3-SH2 domain .Physical and Chemical Properties Analysis

This compound has a molecular weight of 219.12 . Unfortunately, the search results do not provide further details about its physical and chemical properties.Scientific Research Applications

RNA Labeling and Purification

2-Bromoethyl Methanethiosulfonate has been utilized in labeling and purifying RNA, specifically through its efficiency in forming disulfide bonds with 4-thiouridine-containing RNA. This chemical approach leads to higher yields and less biased enrichment compared to traditional methods, facilitating the study of global microRNA turnover and RNA populations without perturbing their levels or processing machinery (Duffy et al., 2015).

Enzymatic Activity Modification

In enzymology, the compound is instrumental in modifying the activity of enzymes. For instance, its reaction with cysteine mutants of subtilisin Bacillus lentus has shown significant changes in catalytic activity, demonstrating its potential in introducing structural modifications to enzymes (Dickman & Jones, 2000).

Ion Channel Functionality Studies

It has also been employed in studying ion channel functionality, such as in the investigation of the structural requirements of transmembrane segments in mediating transport activities. This application showcases its role in understanding the biophysical properties and functionality of membrane proteins (Zhu et al., 2009).

Protein Modification and Analysis

Further, its utility extends to the covalent modification of proteins, particularly in trapping the natural thiol-disulfide state of proteins, thereby enabling the study of protein S-nitrosylation and the investigation of catalytic and structural cysteines on enzyme activities (Karala & Ruddock, 2007).

Analytical Chemistry

In analytical chemistry, derivatives of Methanethiosulfonate, including this compound, are explored for their binding affinities and interactions with specific protein domains, furthering the understanding of molecular interactions and the development of inhibitors for therapeutic purposes (Gabriele et al., 2014).

Safety and Hazards

Mechanism of Action

Target of Action

It is categorized under gaba receptors, neurotransmission, and several neurological conditions such as alzheimer’s, depression, epilepsy, memory, learning and cognition, parkinson’s, schizophrenia, addiction, sleep, stress and anxiety, stroke, pain and inflammation . This suggests that 2-Bromoethyl Methanethiosulfonate may interact with these neurological pathways and conditions.

Mode of Action

Given its categorization, it is likely that it interacts with GABA receptors and other neurotransmission pathways

Biochemical Pathways

Given its categorization, it is likely involved in the pathways related to gaba receptors and neurotransmission . The downstream effects of these pathways could potentially impact various neurological conditions, as mentioned above.

Result of Action

Given its categorization, it is likely that its action could have effects related to various neurological conditions .

Biochemical Analysis

Biochemical Properties

2-Bromoethyl Methanethiosulfonate interacts with various enzymes, proteins, and other biomolecules. It is used to probe the structures of the ACh receptor channel of the GABA receptor channel and of lactose permease . It is useful for mapping the pore-lining regions of the ryanodine receptor .

Cellular Effects

It has been found to affect the function of human equilibrative nucleoside transporter 1 . The membrane-permeable reagent MMTS enhanced [3H]NBMPR binding in a pH-dependent manner, but decreased [3H]2-chloroadenosine uptake .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with thiols to form mixed disulfides . This reaction is specific and rapid, suggesting that this compound may exert its effects at the molecular level through this mechanism .

Properties

IUPAC Name |

2-bromoethoxy-methyl-oxo-sulfanylidene-λ6-sulfane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7BrO2S2/c1-8(5,7)6-3-2-4/h2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYOSUDIYCZIKPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=S)OCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7BrO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B561812.png)

![N-(Deoxyguanosin-8-YL)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine](/img/structure/B561825.png)

![(2S)-1-[(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B561831.png)